(6-Chlorochroman-2-yl)methanamine
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Overview
Description
(6-Chlorochroman-2-yl)methanamine: is an organic compound with the molecular formula C10H12ClNO. It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a chlorine atom at the 6th position and a methanamine group at the 2nd position makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-chlorochroman with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of (6-Chlorochroman-2-yl)methanamine may involve large-scale chlorination processes followed by amination reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: (6-Chlorochroman-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of chroman-2-ylmethanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry: (6-Chlorochroman-2-yl)methanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (6-Chlorochroman-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
(6-Chloropyridin-2-yl)methanamine: Similar in structure but with a pyridine ring instead of a chroman ring.
(6-Chloro-chroman-3-yl)methanamine hydrochloride: Similar but with the methanamine group at the 3rd position.
Uniqueness: (6-Chlorochroman-2-yl)methanamine’s unique combination of a chroman ring with a methanamine group at the 2nd position and a chlorine atom at the 6th position distinguishes it from other compounds.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(6-chloro-3,4-dihydro-2H-chromen-2-yl)methanamine |
InChI |
InChI=1S/C10H12ClNO/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9H,1,3,6,12H2 |
InChI Key |
MVAVRMCGIDQFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)OC1CN |
Origin of Product |
United States |
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